molecular formula C13H9N3O2S B5008098 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid

1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid

Cat. No.: B5008098
M. Wt: 271.30 g/mol
InChI Key: VFBHENHURIDTGQ-UHFFFAOYSA-N
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Description

1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid is a heterocyclic compound that combines a phenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Shares the triazole and phenyl groups but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the triazole and phenyl groups.

    1,2,4-Triazole: A simpler structure with only the triazole ring.

Uniqueness: 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid is unique due to the combination of the phenyl, thiophene, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

1-phenyl-5-thiophen-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-13(18)11-12(10-7-4-8-19-10)16(15-14-11)9-5-2-1-3-6-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBHENHURIDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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